![molecular formula C17H18ClN3OS B2877909 (2-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105203-74-4](/img/structure/B2877909.png)
(2-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .Scientific Research Applications
Antiviral Research
Compounds with structures similar to the one have been reported to exhibit antiviral properties. For instance, indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be explored for its potential to inhibit viral replication or to serve as a lead compound for the development of new antiviral drugs.
Anti-inflammatory Studies
The anti-inflammatory potential is another area of interest. Indole derivatives, for example, are known to possess anti-inflammatory activities . Research into the anti-inflammatory applications of our compound could lead to new treatments for conditions like arthritis or other inflammatory diseases.
Anticancer Investigations
Many heterocyclic compounds, including those with indole and imidazole rings, have been studied for their anticancer properties . The compound could be synthesized and tested against various cancer cell lines to determine its efficacy in inhibiting tumor growth or inducing apoptosis.
Enzyme Inhibition Studies
Compounds with thiadiazole rings have been associated with enzyme inhibition . This compound could be researched for its ability to inhibit specific enzymes, which could be beneficial in the treatment of various diseases where enzyme regulation is a therapeutic strategy.
Mechanism of Action
Target of Action
It is known that similar compounds with a 1,3,4-thiadiazole moiety have a wide range of biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
It is known that compounds with a 1,3,4-thiadiazole moiety often display interesting bioactivities, such as anticonvulsant, antifungal, and antibacterial properties .
Biochemical Pathways
It is known that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors , suggesting that this compound may affect related biochemical pathways.
Result of Action
It is known that certain compounds with a 1,3,4-thiadiazole moiety have shown to inhibit the growth of tumor cells , suggesting that this compound may have similar effects.
properties
IUPAC Name |
(2-chlorophenyl)-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-14-4-2-1-3-13(14)17(22)21-9-7-12(8-10-21)16-20-19-15(23-16)11-5-6-11/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERVRXLARLBQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone |
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